tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate
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Overview
Description
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential biological activities and interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromopyridin-3-yl)carbamate
- tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(6-bromopyridin-3-yl)-2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H15BrF2N2O2 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-bromopyridin-3-yl)-2,2-difluoroethyl]carbamate |
InChI |
InChI=1S/C12H15BrF2N2O2/c1-12(2,3)19-11(18)17-9(10(14)15)7-4-5-8(13)16-6-7/h4-6,9-10H,1-3H3,(H,17,18) |
InChI Key |
HCWOQHOWFKTNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
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